molecular formula C17H14ClN3O3 B8615361 5-(2-Chloro-4-morpholino-quinazolin-7-yl)furan-2-carbaldehyde

5-(2-Chloro-4-morpholino-quinazolin-7-yl)furan-2-carbaldehyde

Cat. No. B8615361
M. Wt: 343.8 g/mol
InChI Key: OKKCIMZOYASIGX-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-morpholino-quinazolin-7-yl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloro-4-morpholino-quinazolin-7-yl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloro-4-morpholino-quinazolin-7-yl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

5-(2-chloro-4-morpholin-4-ylquinazolin-7-yl)furan-2-carbaldehyde

InChI

InChI=1S/C17H14ClN3O3/c18-17-19-14-9-11(15-4-2-12(10-22)24-15)1-3-13(14)16(20-17)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2

InChI Key

OKKCIMZOYASIGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=C3)C4=CC=C(O4)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 7-bromo-2-chloro-4-morpholin-4-yl-quinazoline (Example 1; 1.0 g, 0.00304 mol) and 5-formyl-2-furanylboronic acid (0.384 g, 0.00274 mol), sodium carbonate (0.806 g, 0.0076 mol), toluene (15 mL), EtOH (15 mL) and water (5 mL) were added. The reaction mixture was degassed with nitrogen for 5-10 min. To the same reaction mixture, Pd(PPh3)2Cl2 (0.105 g, 0.000152 mol) was added and again degassed with nitrogen for 5-10 min. The reaction mixture was stirred at 75° C. for 2.5 h. The reaction mixture was cooled and diluted with ethyl acetate. The organic layer was washed with water, brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford the crude product. The crude product was purified; using column chromatography (60-120 silica gel, 75% ethyl acetate in hexane) to yield the desired product [0.65 g, 62%]. 1H NMR (300 MHz, CDCl3): δ 9.73 (s, 1H), 8.20 (s, 1H), 7.90 (s, 2H), 7.38 (d, J=3.6 Hz, 1H), 7.06 (d, J=3.6 Hz, 1H), 3.91 (s, 4H), 3.90 (s, 4H). LC-MS (ESI): Calculated mass: 343.0; Observed mass: 344.3 (RT: 1.21 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
0.806 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step Two
Yield
62%

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